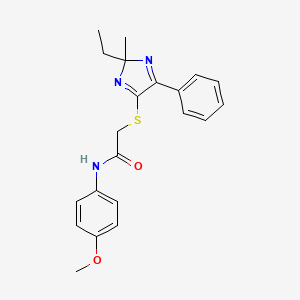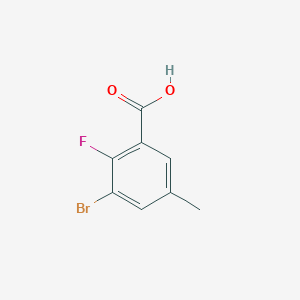![molecular formula C10H6ClF3O2 B2838074 3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride CAS No. 306936-02-7](/img/structure/B2838074.png)
3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride” is a chemical compound with the molecular formula C10H6ClF3O2 . It is a versatile material used in scientific research due to its unique properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: FC(F)(F)OC1=CC=C(C=CC(Cl)=O)C=C1 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.6 . It has a density of 1.397g/cm3 and a boiling point of 276.9ºC at 760mmHg . The melting point and other physical properties are not specified in the search results .Aplicaciones Científicas De Investigación
Polymer Synthesis and Material Science
One study discussed the synthesis of polyesters containing hexafluoro-2-propoxy groups, showcasing the utility of similar trifluoromethyl-containing compounds in creating materials with unique solubility and thermal properties (Reddy et al., 1996). The development of thin film composite membranes for reverse osmosis applications also highlights the role of trifluoromethyl and related groups in enhancing material performance, especially in terms of solubility and thermal stability (Li et al., 2007).
Chemical Synthesis and Medicinal Chemistry
In the realm of chemical synthesis, trifluoromethyl groups, akin to those in "3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride," are pivotal in the development of pharmaceuticals and agrochemicals. For instance, the palladium-catalyzed trifluoromethylation of aryl chlorides represents a significant advancement, enabling the incorporation of trifluoromethyl groups into a broad range of aromatic substrates, thereby affecting the physical, chemical, and biological properties of the molecules (Cho et al., 2010).
Advanced Materials and Functionalization
The synthesis and functionalization of materials with specific properties, such as luminescent properties in europium complexes, are further examples of the application of compounds with trifluoromethyl groups. These materials find applications in sensors, optoelectronics, and as probes in biological systems, demonstrating the broad utility of trifluoromethyl-containing compounds (Biju et al., 2006).
Direcciones Futuras
One potential future direction for this compound is in the field of electrochromic devices. Compounds with a trifluoromethoxyphenyl group have been synthesized and characterized for their electrochromic behaviors . This work provides novel insights for the design of high transmittance change and high efficient multi-colored electrochromic polymers .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride involves the reaction of 4-(Trifluoromethoxy)benzaldehyde with propargyl chloride in the presence of a base to form 3-[4-(Trifluoromethoxy)phenyl]prop-2-ynal, which is then converted to the desired product by reaction with oxalyl chloride.", "Starting Materials": [ "4-(Trifluoromethoxy)benzaldehyde", "Propargyl chloride", "Base (e.g. NaOH, KOH)", "Oxalyl chloride" ], "Reaction": [ "Step 1: 4-(Trifluoromethoxy)benzaldehyde is reacted with propargyl chloride in the presence of a base (e.g. NaOH, KOH) to form 3-[4-(Trifluoromethoxy)phenyl]prop-2-ynal.", "Step 2: 3-[4-(Trifluoromethoxy)phenyl]prop-2-ynal is then reacted with oxalyl chloride to form 3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride." ] } | |
| 306936-02-7 | |
Fórmula molecular |
C10H6ClF3O2 |
Peso molecular |
250.60 g/mol |
Nombre IUPAC |
3-[4-(trifluoromethoxy)phenyl]prop-2-enoyl chloride |
InChI |
InChI=1S/C10H6ClF3O2/c11-9(15)6-3-7-1-4-8(5-2-7)16-10(12,13)14/h1-6H |
Clave InChI |
CPPPIWVKTNRQFF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)OC(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)Cl)OC(F)(F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2837992.png)
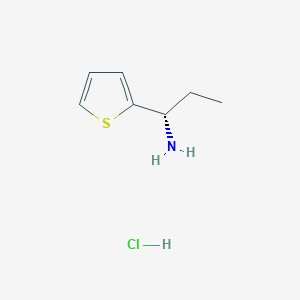
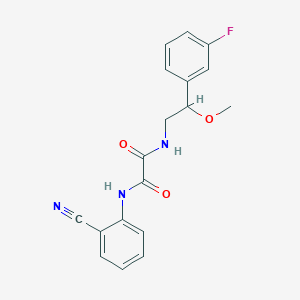
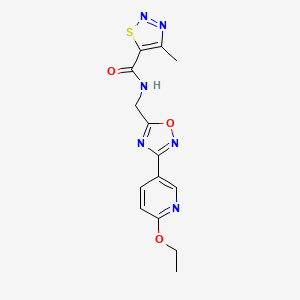
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methylbenzamide](/img/structure/B2837997.png)
![1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2838001.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838002.png)
![Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2838004.png)
![N-cyclohexyl-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2838006.png)
![N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2838007.png)
